![molecular formula C16H20N2OS B2594802 2-[(2-methyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone CAS No. 536701-68-5](/img/structure/B2594802.png)
2-[(2-methyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone
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Overview
Description
This compound belongs to the class of organic compounds known as 3-alkylindoles . The sulfur-containing alkyl substituents at position 2 of the indole ring are oriented toward the methyl group .
Synthesis Analysis
The synthesis of similar compounds involves the use of substituted phenols under low temperature, and these on Fries rearrangement using anhydrous aluminum chloride as a catalyst under neat condition .
Molecular Structure Analysis
The molecular formula of this compound is C11H11NO2S with a molecular weight of 221.27. The InChI code is InChI=1S/C11H11NO2S/c1-7-11(15-6-10(13)14)8-4-2-3-5-9(8)12-7/h2-5,12H,6H2,1H3, (H,13,14).
Chemical Reactions Analysis
The poses of ligands in the active center of COX-2 are stabilized by hydrogen bonding with Ser 353, hydrophobic interactions with VAL349 and ALA527, as well as pi-sulfur bonding with MET 522 .
Scientific Research Applications
- Research : A study synthesized related compounds (such as {2-[(2-hydroxyethyl)sulfanylmethyl]indol-3-yl}acetic ester and hydrazide) and evaluated their anti-inflammatory potential. Molecular docking revealed binding to cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in prostanoid synthesis. COX inhibitors, like aspirin and ibuprofen, reduce inflammation and pain .
- Related Compounds : Other indole derivatives have been studied for their anti-HIV-1 potential. For instance, novel indolyl and oxochromenyl xanthenone derivatives were evaluated using molecular docking .
- Derivatives : Substituted (4-benzoyl-phenoxy)-acetic acids, when coupled with 2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazole, yielded 2-(4-benzoylphenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl) ethanones. These compounds were investigated for antimicrobial activity .
Anti-Inflammatory Activity
Anti-HIV-1 Activity
Antimicrobial Properties
Mechanism of Action
The mechanism of action of similar compounds involves the conversion of arachidonate to prostaglandin H2 (PGH2), a committed step in prostanoid synthesis . Some compounds induce cell apoptosis in a dose-dependent manner, arrest the cells in the G2/M phase and inhibit polymerization of tubulin via a consistent way with colchicine .
Safety and Hazards
Future Directions
The future directions for this compound could involve the development of new drugs that overcome the problems of antimicrobial resistance . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
2-[(2-methyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-12-16(13-7-3-4-8-14(13)17-12)20-11-15(19)18-9-5-2-6-10-18/h3-4,7-8,17H,2,5-6,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USOQABIGFCXBDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)SCC(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701329042 |
Source
|
Record name | 2-[(2-methyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701329042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816827 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
536701-68-5 |
Source
|
Record name | 2-[(2-methyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701329042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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